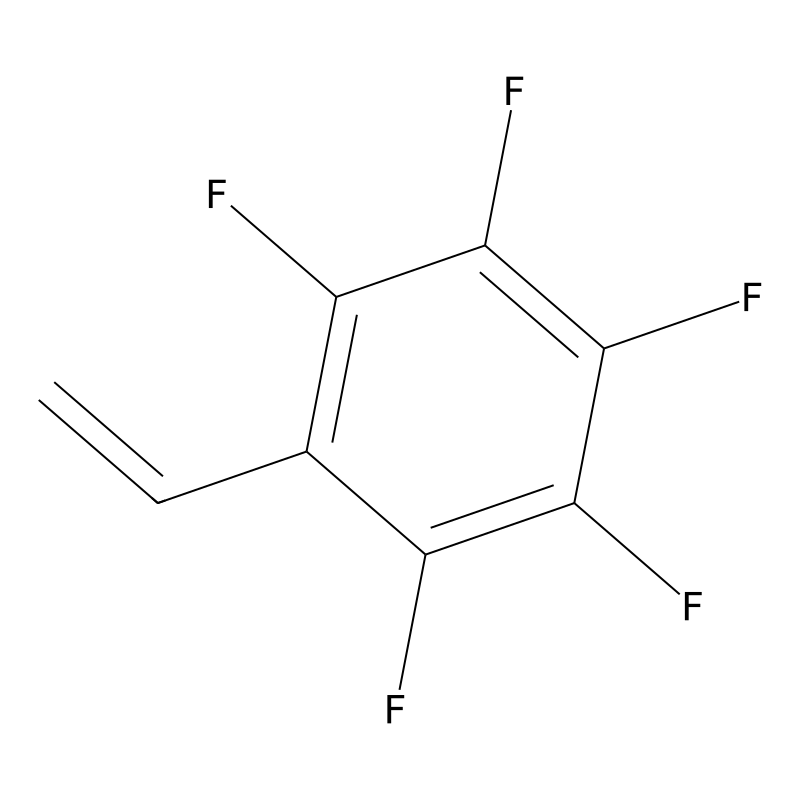2,3,4,5,6-Pentafluorostyrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Functional Materials
Fluorinated Polymers
The fluorine atoms in 2,3,4,5,6-PFS enhance several properties when incorporated into polymers. These include improved chemical resistance, thermal stability, and hydrophobicity (water repellency) []. Research explores using 2,3,4,5,6-PFS in the development of new high-performance polymers for applications such as membranes, coatings, and electronics [].
Biomaterials
The unique properties of 2,3,4,5,6-PFS also hold promise for biomaterial design. Studies investigate incorporating it into polymers for potential applications like drug delivery systems and implants due to its potential biocompatibility and tailored surface properties [].
Organic Chemistry
Monomer Reactivity
The double bond (C=C) in 2,3,4,5,6-PFS makes it a reactive molecule, readily undergoing polymerization reactions. Researchers study its reactivity with various catalysts and reaction conditions to understand and develop new synthetic pathways for functional polymers [].
Fluorine Chemistry
The presence of five fluorine atoms provides a platform for investigating the impact of fluorine substitution on reactivity and physical properties. Studies explore how these fluorine atoms influence reaction mechanisms and the overall properties of molecules derived from 2,3,4,5,6-PFS [].
2,3,4,5,6-Pentafluorostyrene is a liquid at room temperature with a molecular formula of C8H3F5 and a molecular weight of 194.10 . It is typically stored under refrigerated conditions (0-10°C) and requires storage under inert gas to maintain its stability . The compound is often stabilized with additives such as p-tert-butylcatechol (TBC) to prevent unwanted polymerization during storage .
Radical Polymerization: This compound undergoes radical polymerization to form poly(2,3,4,5,6-pentafluorostyrene) (PPFS) . The polymerization can be initiated by various methods, including conventional free radical polymerization (FRP) and controlled radical polymerization techniques such as atom-transfer radical polymerization (ATRP) .
Copolymerization: 2,3,4,5,6-Pentafluorostyrene readily copolymerizes with other monomers like styrene and 4-azidomethylstyrene . The resulting copolymers exhibit unique properties depending on the composition and sequence of monomers.
Post-polymerization Modification: The fluorine atoms on the aromatic ring, particularly the para-fluorine, are susceptible to nucleophilic substitution reactions. This allows for controlled modification of PPFS through reactions such as thiol-para-fluoro coupling .
While 2,3,4,5,6-Pentafluorostyrene itself does not exhibit significant biological activity, polymers and copolymers derived from this compound have shown potential in various biological applications. For instance, functionalized copolymers of 2,3,4,5,6-pentafluorostyrene have been explored for their catalytic properties in organic reactions .
2,3,4,5,6-Pentafluorostyrene finds applications in various fields:
Polymer Chemistry: It serves as a monomer for the synthesis of fluorinated polymers with unique properties .
Materials Science: Polymers and copolymers derived from 2,3,4,5,6-pentafluorostyrene are used in the development of materials with tailored surface properties .
Organocatalysis: Functionalized copolymers of 2,3,4,5,6-pentafluorostyrene have shown potential as organocatalysts in reactions such as the Henry reaction .
The interactions of 2,3,4,5,6-Pentafluorostyrene have been studied in various contexts:
Solvent Effects: The behavior of 2,3,4,5,6-pentafluorostyrene in copolymerization reactions has been found to be strongly dependent on the solvent used .
Initiator Interactions: The nature of the polymerization initiator has been shown to significantly influence the mode of monomer alternation in copolymers involving 2,3,4,5,6-pentafluorostyrene .
Similar Compounds
2,3,4,5,6-Pentafluorostyrene belongs to a family of fluorinated styrene derivatives. Some similar compounds include:
- Styrene
- 4-Fluorostyrene
- 2,3,4,5-Tetrafluorostyrene
- 2,3,5,6-Tetrafluorostyrene
Compared to these compounds, 2,3,4,5,6-Pentafluorostyrene is unique in its high degree of fluorination, which imparts distinct reactivity and properties to its polymers. The presence of five fluorine atoms on the aromatic ring makes it particularly reactive towards nucleophilic substitution at the para position, allowing for facile post-polymerization modifications . This feature sets it apart from less fluorinated styrene derivatives and enables the creation of polymers with highly tunable properties.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable







